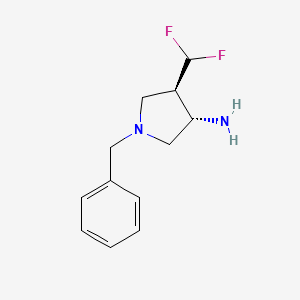

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine

Descripción general

Descripción

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group, makes it an interesting subject for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving suitable precursors.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.

Introduction of the Difluoromethyl Group: This can be done using difluoromethylating agents under specific conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the existing functional groups or to reduce double bonds.

Substitution: The benzyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups in place of the benzyl or difluoromethyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is with a molecular weight of approximately 288.33 g/mol. The compound features a pyrrolidine ring substituted with a benzyl group and a difluoromethyl moiety, contributing to its unique chemical behavior and potential biological activity.

Drug Design and Development

Fluorinated compounds like this compound are integral in drug design due to their ability to enhance metabolic stability and bioavailability. The introduction of fluorine can significantly alter the pharmacokinetic properties of the parent compound, making it more suitable for therapeutic applications .

Key Case Studies:

- G-Secretase Inhibitors: This compound has been investigated as a building block in the synthesis of g-secretase inhibitors, which are crucial in the treatment of Alzheimer's disease. The presence of difluoromethyl groups has been shown to improve binding affinity to target proteins involved in amyloid-beta production .

- Neurotransmitter Receptor Modulation: Research indicates that derivatives of this compound may act as antagonists for various neurotransmitter receptors, including dopamine D4 receptors. This modulation is significant for developing treatments for psychiatric disorders .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows chemists to utilize it in various synthetic pathways, yielding compounds with potential therapeutic effects.

Synthetic Pathways:

- The synthesis of this compound typically involves reactions that incorporate difluoromethyl groups through electrophilic fluorination methods. These methods are advantageous due to their efficiency and the reduced formation of byproducts compared to traditional synthesis techniques .

Toxicological Studies

Initial toxicological assessments suggest that while this compound exhibits promising biological activity, its safety profile must be thoroughly evaluated. Studies have indicated potential acute toxicity upon ingestion, necessitating careful handling and further research into its long-term effects on health .

Pharmacodynamics and Pharmacokinetics

Research into the pharmacodynamics of this compound reveals its potential efficacy as a therapeutic agent. The difluoromethyl substitution enhances lipophilicity, which may improve cellular uptake and receptor binding capabilities . Further studies are required to establish comprehensive pharmacokinetic profiles.

Mecanismo De Acción

The mechanism by which (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

(3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

(3S,4R)-1-Benzyl-4-(chloromethyl)pyrrolidin-3-amine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine imparts unique properties such as increased metabolic stability and altered lipophilicity compared to its analogs

Actividad Biológica

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine is a chiral compound notable for its unique structural features, including a pyrrolidine ring with a benzyl and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly neurological disorders and cancer. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chirality: The (3S,4R) configuration plays a crucial role in its biological interactions.

- Difluoromethyl Group: This group enhances lipophilicity and metabolic stability, influencing pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group modulates the compound's affinity for enzymes and receptors, potentially affecting neurotransmitter systems and other pathways involved in disease processes.

1. Anticancer Activity

Recent studies indicate that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Mechanism: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways.

- Research Findings: A study demonstrated that related pyrrolidine compounds showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neurological Applications

This compound has potential applications in treating neurological disorders:

- Cholinesterase Inhibition: It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Structure–Activity Relationship (SAR): Modifications in the structure have been shown to enhance selectivity and potency against these enzymes .

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial efficacy of pyrrolidine derivatives:

- Study Results: Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis, suggesting potential for further development as anti-tuberculosis agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3S,4R)-1-Benzyl-4-methylpyrrolidin-3-amine | Methyl instead of difluoromethyl | Moderate AChE inhibition |

| (3S,4R)-1-Benzyl-4-(trifluoromethyl)pyrrolidin-3-amine | Trifluoromethyl group | Enhanced anticancer activity |

| (3S,4R)-1-Benzyl-4-(chloromethyl)pyrrolidin-3-amine | Chloromethyl group | Reduced metabolic stability |

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

-

Cancer Cell Line Study:

- Objective: Evaluate cytotoxicity against FaDu hypopharyngeal carcinoma cells.

- Findings: The compound exhibited higher cytotoxicity compared to traditional chemotherapeutics, indicating its potential as a lead compound for further development.

- Alzheimer's Disease Model:

Propiedades

IUPAC Name |

(3S,4R)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXCFTWJGQNMIP-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.